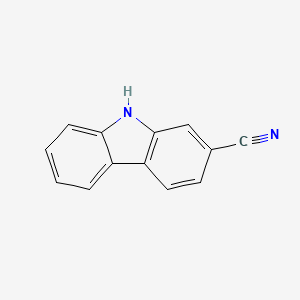

9H-carbazole-2-carbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

9H-carbazole-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8N2/c14-8-9-5-6-11-10-3-1-2-4-12(10)15-13(11)7-9/h1-7,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEQWEUBVPCXIDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(N2)C=C(C=C3)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10471308 | |

| Record name | 9H-carbazole-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10471308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57955-18-7 | |

| Record name | 9H-carbazole-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10471308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 9h Carbazole 2 Carbonitrile and Its Derivatives

Classical Carbazole (B46965) Synthesis Routes Applied to Nitrile Derivatives

Traditional methods for constructing the carbazole framework have been explored for their applicability in synthesizing nitrile-substituted derivatives. These routes, while historically significant, may present challenges in terms of regioselectivity and functional group tolerance when applied to specific isomers like 9H-carbazole-2-carbonitrile.

Fischer–Borsche Synthesis Adaptations

For the synthesis of nitrile-substituted carbazoles, this method would require a phenylhydrazine (B124118) bearing a cyano group at the appropriate position. The reaction of a substituted phenylhydrazine with a cyclohexanone (B45756) derivative under acidic conditions leads to the formation of the corresponding tetrahydrocarbazole. wjarr.com While a versatile method for many carbazole derivatives, specific examples detailing the direct synthesis of this compound via the Fischer-Borsche route are not extensively documented in recent literature. The successful synthesis of various substituted carbazoles suggests its potential applicability, provided the appropriately substituted phenylhydrazine is available. researchgate.net

Graebe–Ullmann Synthesis Modifications

The Graebe-Ullmann synthesis offers another classical route to carbazoles. This method involves the diazotization of an N-arylanthranilic acid, followed by a Pschorr-type cyclization, or the thermal or photochemical decomposition of 1-phenyl-1,2,3-benzotriazoles. nih.govrsc.org The latter approach, which involves heating the benzotriazole (B28993) to induce nitrogen loss and subsequent cyclization, has been applied to the synthesis of cyanocarbazoles. nih.govresearchgate.net

Notably, the synthesis of 3-cyanocarbazole has been reported with a yield of 34% using this method. nih.govresearchgate.net However, research has indicated that the presence of electron-withdrawing groups, such as a cyano group, can adversely affect the reaction yields. nih.govthieme-connect.de While the Graebe-Ullmann synthesis is a valid pathway to the carbazole core, its efficiency for producing this compound may be limited by the electronic effects of the nitrile substituent.

Conversion of Indole (B1671886) Derivatives to Carbazole Structures

The expansion of an indole ring to form a carbazole skeleton represents another synthetic strategy. Indole derivatives are themselves important heterocyclic compounds with a wide range of biological activities and are often used as precursors in more complex syntheses. openmedicinalchemistryjournal.comfrontiersin.orgnih.gov Various methods exist for the synthesis of functionalized indoles, which can then potentially be converted to carbazoles. organic-chemistry.org

While the conversion of indoles to carbazoles is a known transformation, specific and detailed protocols for the direct synthesis of this compound from an indole precursor are not prominently featured in the reviewed literature. This approach would likely involve the introduction of a four-carbon unit to the indole ring followed by cyclization and aromatization. The feasibility of this route for preparing the target compound would depend on the development of a regioselective method for the initial functionalization of the indole at the appropriate positions.

Cadogan Reductive Cyclization Strategies for Carbazole Nuclei

The Cadogan reductive cyclization is a powerful and frequently utilized method for the synthesis of carbazoles. researchgate.netderpharmachemica.com This reaction typically involves the deoxygenative cyclization of 2-nitrobiphenyls using trivalent phosphorus reagents, such as triphenylphosphine (B44618) or triethyl phosphite. derpharmachemica.comunimi.it This method is valued for its relatively mild conditions and tolerance of a variety of functional groups. derpharmachemica.com

A pertinent example is the synthesis of methyl 9H-carbazole-2-carboxylate from 2'-nitro-biphenyl-3-carboxylic acid methyl ester. In this synthesis, the biphenyl (B1667301) precursor is first assembled via a Suzuki-Miyaura coupling, followed by the Cadogan cyclization using triphenylphosphine in refluxing 1,2-dichlorobenzene, which affords the carbazole product in approximately 48% yield. derpharmachemica.comderpharmachemica.com This successful synthesis of the 2-carboxy-substituted carbazole suggests that a similar strategy could be employed for the synthesis of this compound, starting from a biphenyl precursor bearing a nitrile group at the corresponding position.

Palladium-Catalyzed Coupling Reactions for this compound Formation

Modern synthetic organic chemistry heavily relies on palladium-catalyzed cross-coupling reactions for the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.netrsc.org These methods offer high efficiency, selectivity, and functional group compatibility, making them attractive for the synthesis of complex molecules like this compound.

Cyano-Functionalization via Zinc Cyanide and Palladium Catalysis

Palladium-catalyzed cyanation of aryl halides or triflates is a direct and effective method for introducing a nitrile group onto an aromatic ring. nih.govnih.gov Zinc cyanide is a commonly used cyanating agent in these reactions due to its lower toxicity compared to other cyanide sources. nih.gov The reaction typically involves a palladium(0) catalyst, a suitable ligand, and a base.

This methodology can be applied to the synthesis of this compound by starting with a 2-halo-9H-carbazole derivative. For instance, the cyanation of 3-iodo-9H-carbazole to produce 3-cyano-9H-carbazole has been achieved using copper(I) cyanide, demonstrating the feasibility of introducing a nitrile group onto the carbazole skeleton via a metal-mediated reaction. lmaleidykla.lt A similar palladium-catalyzed approach using zinc cyanide would be a viable route to this compound from 2-bromo- or 2-iodo-9H-carbazole. The choice of palladium precursor, ligand, and reaction conditions would be crucial for achieving high yields and avoiding catalyst deactivation. nih.gov

Another related approach involves the Sandmeyer reaction, a well-established method for converting an aryl amine to a nitrile via a diazonium salt intermediate, often using a copper(I) cyanide catalyst. wikipedia.orgmnstate.eduorganic-chemistry.orgmasterorganicchemistry.com This could be a potential route starting from 2-amino-9H-carbazole.

Below is a table summarizing the key aspects of the discussed synthetic methods.

| Synthetic Method | Starting Material (Example) | Key Reagents | Advantages | Disadvantages | Reference |

| Fischer-Borsche Synthesis | Phenylhydrazine derivative & Cyclohexanone derivative | Acid catalyst (e.g., HCl, H₂SO₄) | Well-established, versatile for various carbazoles. | Requires specific substituted precursors, potential for low yields with certain substituents. | wikipedia.orgwjarr.com |

| Graebe-Ullmann Synthesis | 1-Aryl-1,2,3-benzotriazole | Heat or UV light | Direct route to the carbazole core. | Yields can be low with electron-withdrawing groups like cyano. | nih.govrsc.orgresearchgate.net |

| Cadogan Reductive Cyclization | 2-Nitrobiphenyl (B167123) derivative | Triphenylphosphine or Triethyl phosphite | Good functional group tolerance, often high yields. | Requires synthesis of the biphenyl precursor. | derpharmachemica.comunimi.itderpharmachemica.com |

| Palladium-Catalyzed Cyanation | 2-Halo-9H-carbazole | Pd catalyst, Zinc cyanide, Ligand, Base | High efficiency, good functional group tolerance, direct introduction of the nitrile group. | Catalyst deactivation can be an issue, requires a pre-functionalized carbazole. | nih.govnih.gov |

| Sandmeyer Reaction | 2-Amino-9H-carbazole | NaNO₂, Acid, CuCN | Well-established for converting amines to nitriles. | Diazonium salt intermediates can be unstable. | wikipedia.orgmnstate.eduorganic-chemistry.org |

Suzuki Coupling in Carbazole-Carbonitrile Synthesis

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, and it has been effectively employed in the synthesis of carbazole derivatives. researchgate.netmdpi.com This reaction typically involves the coupling of an aryl or vinyl halide with an aryl- or vinylboronic acid or ester, catalyzed by a palladium complex. mdpi.com

One common strategy for synthesizing carbazole derivatives involves an initial Suzuki-Miyaura coupling to create a substituted 2-nitrobiphenyl intermediate, which then undergoes a reductive cyclization, such as the Cadogan reaction, to form the carbazole ring. derpharmachemica.comderpharmachemica.com This approach offers good regiocontrol and tolerance for various functional groups. derpharmachemica.com For instance, the coupling of 2-bromonitrobenzene with a suitable arylboronic acid ester can produce the 2-nitrobiphenyl precursor in high yield. derpharmachemica.comderpharmachemica.com Subsequent treatment with a reducing agent like triphenylphosphine facilitates the cyclization to the carbazole skeleton. derpharmachemica.comderpharmachemica.com

Researchers have developed various catalytic systems to optimize the Suzuki coupling for carbazole synthesis. For example, a heterogeneous catalyst comprising bimetallic palladium-copper (Pd-Cu) nanoparticles supported on reduced graphene oxide (rGO) has shown high efficiency for the Suzuki-Miyaura reaction between N-protected-3-bromo-carbazoles and various aryl/heteroaryl boronic acids, with yields reaching up to 98%. rsc.org The catalyst demonstrates excellent reusability, maintaining its effectiveness for up to five cycles. rsc.org Another approach utilizes a one-pot synthesis of (E)-9-(2-iodovinyl)-9H-carbazole, which serves as a building block for further Suzuki-Miyaura coupling reactions to create more complex π-conjugated carbazole systems. nih.gov

Below is a table summarizing representative Suzuki coupling reactions for the synthesis of carbazole derivatives.

| Reactants | Catalyst/Conditions | Product | Yield | Reference |

| N-protected-3-bromo-carbazoles and aryl/heteroaryl boronic acids | Pd-Cu@rGO, Ascorbic Acid | N-Protected-3-aryl/heteroaryl carbazoles | Up to 98% | rsc.org |

| 2-bromonitrobenzene and Arylboronic ester | Pd(PPh₃)₃, K₂CO₃, Toluene | 2'-Nitro-biphenyl-3-carboxylic acid methyl ester | 85% | derpharmachemica.comderpharmachemica.com |

| Tetrabromocarbazoles and Arylboronic acid | Pd(PPh₃)₂Cl₂, PPh₃, K₂CO₃, DMF/H₂O | Tetraarylated carbazoles | Not specified | acs.org |

| 9-tert-butoxycarbonyl-5,8-dimethyl-9H-carbazole-3-boronic acid and (Hetero)aryl halides | Pd(PPh₃)₄, Na₂CO₃, 1,4-dioxane/H₂O | 6-Aryl-1,4-dimethyl-9-tert-butoxycarbonyl-9H-carbazoles | Good | mdpi.com |

Direct Arylation Polymerization for Carbazole-Based Systems

Direct Arylation Polymerization (DArP) has emerged as a more atom-economical and sustainable alternative to traditional cross-coupling methods like Suzuki polymerization for the synthesis of conjugated polymers. rsc.orgx-mol.com This method involves the direct coupling of C-H bonds with aryl halides, avoiding the need for pre-functionalized organometallic reagents. rsc.org

DArP has been successfully applied to create a variety of carbazole-based copolymers for applications such as polymer solar cells. rsc.orgdntb.gov.ua By optimizing reaction conditions, such as using neodecanoic acid as an additive to minimize defects, DArP can produce polymers with performance comparable or even superior to those synthesized via Suzuki coupling. rsc.orgresearchgate.net For example, DArP has been used to synthesize poly[(9-(heptadecan-9-yl)-9H-carbazole)-alt-(4,7-di(thiophen-2-yl)benzo[c] derpharmachemica.comderpharmachemica.combeilstein-journals.orgthiadiazole)] (PCDTBT), which outperformed its Suzuki-polymerized counterpart with a similar molecular weight. rsc.org

A variety of donor and acceptor units have been incorporated into carbazole-based polymers using DArP, leading to materials with tailored electronic and optical properties. rsc.orgresearchgate.net A general procedure for the synthesis of a carbazole-based polymer via DArP involves reacting a carbazole monomer with a suitable comonomer in the presence of a palladium catalyst, such as palladium acetate, a phosphine (B1218219) ligand, and a base like potassium carbonate in a high-boiling solvent like dimethylacetamide. acs.org

The following table highlights examples of carbazole-based copolymers synthesized through Direct Arylation Polymerization.

| Monomers | Catalyst/Conditions | Polymer | Application | Reference |

| 9-(heptadecan-9-yl)-9H-carbazole and 4,7-di(thiophen-2-yl)benzo[c] derpharmachemica.comderpharmachemica.combeilstein-journals.orgthiadiazole | Not specified, with neodecanoic acid | PCDTBT | Polymer Solar Cells | rsc.orgresearchgate.net |

| Carbazole and various acceptors (DPP, TPTI, DT-TPD, EDOT-Pyr) | Not specified | Carbazole-based copolymers | Polymer Solar Cells | rsc.orgresearchgate.net |

| SK2 and BuCz | Pd(OAc)₂, PPh₃, K₂CO₃, DMA | Poly[4-(5-(9-butyl-9H-carbazol-3-yl)thiophen-2-yl)-2-(hexyloxy)-6-(thiophen-2-yl)nicotinonitrile] (SP) | Supercapacitors | acs.org |

Advanced Synthetic Approaches to this compound Derivatives

Beyond the more common coupling reactions, a range of advanced synthetic methodologies have been developed for the construction of the carbazole ring system. mdpi.comchim.itresearchgate.netresearchgate.netnih.govrsc.org These methods often provide access to unique substitution patterns and complex carbazole architectures.

Nitrene Insertion Reactions in Carbazole Synthesis

Nitrene insertion reactions offer a direct pathway to form the pyrrole (B145914) ring of the carbazole nucleus by creating a new carbon-nitrogen bond. mdpi.comchim.itresearchgate.netijnrd.org This method typically involves the generation of a highly reactive nitrene intermediate, often from an azide (B81097) precursor, which then inserts into a C-H bond of an adjacent aromatic ring. researchgate.netchemrxiv.org

A notable example is the rhodium-catalyzed intramolecular C-H insertion of a nitrene generated from a 3-azido-2-aryl-cycloalk-2-en-1-one. researchgate.netchemrxiv.orgresearchgate.net This reaction provides access to tetrahydro-4H-carbazol-4-ones, which are valuable synthetic intermediates. researchgate.net The precursors for this reaction can be prepared through methods like copper-catalyzed arylation of 1,3-cyclohexanediones. researchgate.netchemrxiv.org The regioselectivity of the nitrene insertion can be controlled, and the process has been utilized in the formal total synthesis of several natural products. researchgate.netresearchgate.net

Pummerer Cyclization Pathways

The Pummerer cyclization is another established method for carbazole synthesis. mdpi.comchim.itresearchgate.netnih.govrsc.org This reaction typically involves the cyclization of a sulfoxide-containing precursor. A "connective-Pummerer cyclization" has been utilized in a two-directional, phase tag-assisted synthesis to prepare previously unstudied dibenzoindolo[3,2-b]carbazoles. acs.org This innovative approach allows for the use of unstable intermediates that would otherwise be difficult to handle. acs.org

Diels-Alder Cycloadditions for Carbazole Ring Formation

The Diels-Alder reaction provides a powerful tool for constructing the six-membered ring of the carbazole system. mdpi.comchim.itresearchgate.net This [4+2] cycloaddition can be employed in various ways to access carbazole and its derivatives.

One approach involves the reaction of indole-2,3-quinodimethanes with dienophiles. researchgate.net This method has been recognized as an efficient route to carbazoles and related fused indoles since the 1960s. researchgate.net More recently, domino Diels-Alder reactions have been developed. For instance, a one-pot reaction of indole derivatives with two molecules of chalcones can produce polyfunctionalized carbazoles in good yields after an oxidation step with DDQ. beilstein-journals.org Another strategy involves the intramolecular dehydro-Diels-Alder reaction of ynamides, which can be prepared from o-iodoaniline. researchgate.net This thermal cycloaddition affords carbazoles and their benzannulated analogues in moderate to good yields. researchgate.net

Heterogeneous photocatalysis has also been employed to mediate the Diels-Alder reaction of indoles with electron-rich dienes under mild, visible-light irradiation, using platinum nanoparticles on titanium dioxide as the catalyst. nih.gov

Dehydrogenative Cyclization of Diarylamines

The dehydrogenative cyclization of diarylamines is a direct method for forming the carbazole ring through an intramolecular C-C bond formation. mdpi.comchim.itresearchgate.netnih.govrsc.org This approach avoids the need for pre-halogenated starting materials. Iron-catalyzed oxidative coupling of diarylamines has been shown to produce not only tetraarylhydrazines via N-N coupling but also carbazole precursors through C-C bond formation, with the selectivity being controlled by the choice of additives. rsc.org Furthermore, photostimulated SRN1 substitution reactions of diarylamines in liquid ammonia (B1221849) and DMSO have been shown to produce carbazoles in excellent yields (81-99%). acs.org

Heck Reaction for Vinyl-Linked Cyanocarbazoles

The Heck reaction, a palladium-catalyzed cross-coupling of an aryl or vinyl halide with an alkene, is a cornerstone of modern organic synthesis for forming carbon-carbon bonds. numberanalytics.com This methodology has been effectively applied to the synthesis of vinyl-linked cyanocarbazole derivatives, which are of interest for their photophysical and electroluminescent properties. nih.govacs.org

The typical reaction involves the coupling of a halogenated carbazole-carbonitrile precursor with a terminal alkene. A key starting material for these syntheses is 7-bromo-9-(2-ethylhexyl)-9H-carbazole-2-carbonitrile. nih.gov The Heck reaction facilitates the introduction of a vinyl linkage, which can extend the π-conjugation of the carbazole system. nih.govacs.org This reaction proceeds through a catalytic cycle involving oxidative addition of the aryl halide to a palladium(0) complex, followed by migratory insertion of the alkene and subsequent reductive elimination to yield the product and regenerate the catalyst. numberanalytics.com

The synthesis of a series of carbazole-based dyes functionalized with different chromophores via a vinyl linker has been reported, achieving moderate to good yields. nih.govacs.org The reaction couples 7-bromo-9-(2-ethylhexyl)-9H-carbazole-2-carbonitrile with various terminal alkenes to produce compounds with tailored electronic and optical properties. nih.gov

Table 1: Examples of Vinyl-Linked Cyanocarbazoles Synthesized via Heck Reaction

| Product ID | Terminal Alkene | Yield | Reference |

|---|---|---|---|

| 3a | 9,9-diethyl-2-vinyl-9H-fluorene | 75% | nih.gov |

| 3b | 9-(2-ethylhexyl)-3-vinyl-9H-carbazole | 65% | nih.gov |

| 3c | N,N-diphenyl-4-vinylaniline | 70% | nih.gov |

| 6a | 9,9-diethyl-2,7-divinyl-9H-fluorene | 55% | nih.gov |

| 6b | 3,6-divinyl-9-(2-ethylhexyl)-9H-carbazole | 45% | nih.gov |

| 6c | 4,4'-divinyl-N,N-diphenylaniline | 50% | nih.gov |

Yields are based on the reported synthesis from 7-bromo-9-(2-ethylhexyl)-9H-carbazole-2-carbonitrile. nih.gov

One-Pot Multicomponent Reactions Incorporating Carbazole-Carbonitrile

One-pot multicomponent reactions (MCRs) offer a highly efficient approach to synthesizing complex molecules from three or more starting materials in a single synthetic operation. researchgate.net This strategy is advantageous as it reduces waste, saves time, and often leads to high yields by avoiding the isolation of intermediate products. researchgate.net Several MCRs have been developed for the construction of highly functionalized carbazole skeletons.

One notable example is a domino reaction involving the Diels-Alder cycloaddition. nih.govbeilstein-journals.org In a one-pot process, 3-(indol-3-yl)-1,3-diphenylpropan-1-ones react with chalcones or benzylideneacetone (B49655) in the presence of p-toluenesulfonic acid (p-TsOH) and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). nih.govbeilstein-journals.org This sequence involves the DDQ-mediated oxidative dehydrogenation to form a reactive 3-vinylindole diene, followed by an acid-catalyzed Diels-Alder reaction and subsequent aromatization, yielding polyfunctionalized carbazoles in satisfactory yields. nih.govbeilstein-journals.org

Another approach involves a pseudo multicomponent reaction of 2,3,4,9-tetrahydrocarbazol-1-one, malononitrile, and an aldehyde, such as 9-ethyl-3-carbazolecarboxaldehyde. core.ac.uk This transformation proceeds via a Knoevenagel condensation followed by a Michael addition and cyclization to create a multifunctionalized carbazole derivative. core.ac.uk

Copper-catalyzed three-component reactions have also been employed for the synthesis of tetrahydrocarbazoles. nih.govbeilstein-journals.org These reactions combine components like 2-methylindole, an aromatic aldehyde, and a dienophile (e.g., isatylidene malononitrile) in the presence of a copper sulfate (B86663) catalyst to build the complex carbazole framework in a single step. nih.govbeilstein-journals.org

Table 2: Examples of One-Pot Reactions for Carbazole Synthesis

| Reaction Type | Starting Materials | Catalyst/Reagent | Product Type | Reference |

|---|---|---|---|---|

| Domino Diels-Alder | 3-(Indol-3-yl)-1,3-diphenylpropan-1-ones, Chalcones | p-TsOH, DDQ | Polyfunctionalized Carbazoles | nih.gov, beilstein-journals.org |

| Pseudo Multicomponent | 2,3,4,9-Tetrahydrocarbazol-1-one, Malononitrile, 9-Ethyl-3-carbazolecarboxaldehyde | Lithium Ethoxide | Multifunctionalized Pyridocarbazole | core.ac.uk |

Strategies for Polyfunctionalization and Regiocontrol in Carbazole Derivatives

Achieving specific polyfunctionalization and regiocontrol is critical for tuning the properties of carbazole derivatives. Various synthetic strategies have been developed to control the position and number of substituents on the carbazole core.

Gold-catalyzed reactions have emerged as a powerful tool for the regioselective synthesis of carbazoles. researchgate.net For instance, the controlled gold-catalyzed preparation of 3-iodo-2,4,6-trisubstituted-9H-carbazoles can be achieved starting from 3-iodo-(indol-2-yl)-butynols. researchgate.net This process involves a 6-endo-dig alkyne carbocyclization, followed by a 1,3-iodine transfer and dehydration. researchgate.net The presence of the iodo-substituent in the product is particularly valuable, as the C-I bond can be used for further functionalization through palladium-catalyzed coupling reactions. researchgate.net

Another effective strategy employs N-bromosuccinimide (NBS) as a catalyst for the intermolecular annulation of acetyl indoles with alkynes. researchgate.net This method allows for the regioselective formation of carbazoles through direct C–H bond functionalization under mild conditions. researchgate.net

The domino Diels-Alder reaction mentioned previously also serves as an excellent method for creating polyfunctionalized carbazoles. nih.govbeilstein-journals.org This one-pot reaction can construct carbazoles with four different substituents on one of the benzene (B151609) rings, demonstrating a high degree of control over the final structure. nih.gov

Furthermore, tandem reactions provide a concise route to functionalized carbazoles. A tandem iodocyclization involving a 1,2-alkyl migration and aromatization has been developed for the synthesis of iodocarbazoles, which are important intermediates for building more complex structures. researchgate.net These advanced methodologies highlight the sophisticated control chemists can exert over the synthesis of complex heterocyclic systems like this compound and its derivatives.

Reactivity and Functionalization of 9h Carbazole 2 Carbonitrile

Reactivity of the Cyano Group in 9H-Carbazole-2-carbonitrile

The electron-withdrawing nature of the cyano group significantly influences the reactivity of the molecule. It can participate in a variety of reactions, allowing for its conversion into other functional groups. evitachem.com

Nucleophilic Addition and Substitution Reactions

The carbon atom of the cyano group is electrophilic and susceptible to attack by nucleophiles. This reactivity allows for the transformation of the nitrile into various other functional groups. For instance, nucleophilic addition of amines or alcohols can lead to the formation of new derivatives. smolecule.com This type of reaction is a common strategy for modifying the carbazole (B46965) structure. evitachem.comsmolecule.com

Reduction Reactions to Primary Amines or Aldehydes

The cyano group of this compound can be reduced to either a primary amine (CH₂NH₂) or an aldehyde (CHO) under specific reaction conditions. evitachem.com The reduction to a primary amine is a particularly useful transformation, as it introduces a versatile functional group that can be further derivatized.

Electrophilic Aromatic Substitution on the Carbazole Core of this compound

The carbazole ring system is aromatic and can undergo electrophilic aromatic substitution reactions. evitachem.comevitachem.com The position of substitution is directed by the existing substituents on the ring. In unsubstituted 9H-carbazole, electrophilic substitution, such as halogenation, formylation, acylation, and nitration, primarily occurs at the 3-position. thieme-connect.de However, the presence of an electron-withdrawing group on the nitrogen atom can direct incoming electrophiles to the 2-position. thieme-connect.de

The general mechanism for electrophilic aromatic substitution involves the attack of the aromatic pi-electrons on an electrophile, forming a carbocation intermediate, followed by deprotonation to restore aromaticity. masterorganicchemistry.com For nitration, the active electrophile is the nitronium ion (NO₂⁺), typically generated from nitric acid and sulfuric acid. masterorganicchemistry.com

C-H Activation and Late-Stage Diversification Strategies for Carbazole-Nitriles

Transition metal-catalyzed C-H activation has become a powerful method for the direct functionalization of carbazoles, offering high regioselectivity and efficiency. researchgate.netresearchgate.net This strategy allows for the introduction of various functional groups, such as alkyl, aryl, and acyl groups, onto the carbazole core. researchgate.netresearchgate.net These methods are particularly valuable for the late-stage diversification of complex molecules, enabling the synthesis of a wide range of carbazole derivatives with tailored properties. researchgate.netnih.govnih.gov

Various transition metals, including palladium, rhodium, and iridium, have been employed in these transformations. researchgate.netresearchgate.netchim.it For example, palladium-catalyzed C-H amination provides a route to carbazole synthesis. springernature.com The use of directing groups can control the site of functionalization, often leading to substitution at the C1 or C4 positions of the carbazole ring. chim.it

Functionalization at the Nitrogen Atom (N-Substitution) of the Carbazole Unit

The nitrogen atom of the carbazole ring is a site for facile functionalization. thieme-connect.de Alkylation, arylation, and acylation at the nitrogen atom are common reactions. thieme-connect.dechim.it N-substitution is not only a way to modify the properties of the carbazole molecule but can also influence the regioselectivity of subsequent electrophilic aromatic substitution reactions on the carbazole core. thieme-connect.de For instance, N-aryl substituted carbazoles have been shown to undergo regioselective C3-functionalization. sci-hub.se

Electrochemical Oxidation and Redox Behavior of this compound and its Derivatives

The electrochemical properties of carbazole and its derivatives are of significant interest for their applications in optoelectronic materials. researchgate.net The oxidation of carbazoles can lead to the formation of polymers, with the specific reaction pathway depending on the substitution pattern of the carbazole ring. mdpi.com

The oxidation of unsubstituted carbazole typically leads to dimerization at the 3-position. researchgate.net For N-substituted carbazoles, the electrochemical behavior is altered. The oxidation of 9-phenylcarbazoles can be reversible, and the potential is influenced by substituents on the carbazole and phenyl rings. researchgate.net The presence of electron-donating or electron-withdrawing groups on the carbazole framework affects the oxidation potential. researchgate.net

The electrochemical polymerization of carbazole derivatives can be performed in various electrolyte solutions, and the resulting polymer films often exhibit interesting electrochromic properties. mdpi.comresearchgate.net The redox behavior of these polymers can be studied using techniques like cyclic voltammetry. tandfonline.com

Advanced Spectroscopic and Characterization Techniques in 9h Carbazole 2 Carbonitrile Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the detailed structural analysis of organic molecules, providing insights into the chemical environment of individual atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Analysis

¹H and ¹³C NMR spectra provide definitive information about the molecular structure of 9H-carbazole-2-carbonitrile by mapping the chemical shifts of its hydrogen and carbon atoms. In a typical ¹H NMR spectrum, the aromatic protons of the carbazole (B46965) ring system exhibit signals in the downfield region, usually between 7.0 and 9.0 ppm, due to the deshielding effect of the aromatic ring currents. The specific chemical shifts and coupling patterns are crucial for assigning each proton to its exact position on the carbazole framework. For instance, in derivatives of 9H-carbazole, the proton signals can be clearly assigned to their respective positions on the carbazole ring. frontiersin.orgderpharmachemica.com

Below is a representative table of ¹H and ¹³C NMR chemical shifts for carbazole derivatives, illustrating the typical ranges for different nuclei.

| Nucleus | Chemical Shift (ppm) Range |

| Aromatic Protons (¹H) | 7.0 - 9.0 |

| Aromatic Carbons (¹³C) | 110 - 145 |

| Nitrile Carbon (¹³C) | 110 - 120 |

Advanced Two-Dimensional (2D) NMR Techniques for Complex Structural Elucidation

For unambiguous assignment of all proton and carbon signals, especially in more complex derivatives of this compound, advanced 2D NMR techniques are employed. cam.ac.uk These methods provide correlation information between different nuclei.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are spin-spin coupled to each other, helping to trace out the connectivity of proton networks within the molecule. nih.govipb.pt A cross-peak in a COSY spectrum indicates that two protons are coupled. cam.ac.uk

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached carbon atoms (or other heteroatoms). nih.govlibretexts.org It is invaluable for assigning carbon resonances based on the known assignments of their attached protons. youtube.com

The combination of these 2D NMR experiments allows for a complete and detailed structural elucidation of this compound and its derivatives. nih.gov

Vibrational Spectroscopy

Infrared (IR) Spectroscopy for Cyano Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the presence of specific functional groups in a molecule. In the case of this compound, the most characteristic IR absorption is that of the cyano (C≡N) group. The C≡N stretching vibration typically appears as a sharp and intense peak in the region of 2220-2260 cm⁻¹. libretexts.org Specifically for this compound, this peak has been observed around 2224 cm⁻¹. evitachem.com The presence of this strong absorption band is a clear indicator of the nitrile functionality. Other characteristic bands in the IR spectrum include those for N-H stretching (around 3400 cm⁻¹ for the carbazole amine), aromatic C-H stretching (above 3000 cm⁻¹), and C=C stretching of the aromatic rings (in the 1400-1600 cm⁻¹ region). libretexts.org

| Functional Group | Characteristic IR Absorption (cm⁻¹) |

| Cyano (C≡N) Stretch | ~2224 |

| N-H Stretch (Carbazole) | ~3400 |

| Aromatic C-H Stretch | >3000 |

| Aromatic C=C Stretch | 1400 - 1600 |

Raman Spectroscopy Applications for Molecular Vibrations

Raman spectroscopy provides complementary information to IR spectroscopy. While IR spectroscopy measures the change in dipole moment during a vibration, Raman spectroscopy measures the change in polarizability. For carbazole derivatives, Raman spectroscopy can be particularly useful for studying the vibrations of the aromatic rings and the C-C skeletal modes. amazonaws.com In studies of related carbazole-based dyes, Raman spectroscopy has been used to probe the effective conjugation length and changes in molecular geometry upon electronic excitation. researchgate.netmdpi.com For instance, the enhancement of certain vibrational modes in resonance Raman spectra can provide insights into charge transfer transitions within the molecule. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy and Photophysical Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within a molecule by measuring its absorption of UV and visible light. oecd.orgmsu.edu The photophysical properties of this compound are crucial for its applications in organic electronics.

The UV-Vis absorption spectrum of this compound in solution typically shows strong absorption bands in the ultraviolet region. evitachem.com These absorptions correspond to π-π* electronic transitions within the conjugated carbazole ring system. The presence of the cyano group can influence the position and intensity of these absorption bands. In some carbazole derivatives, a lower energy absorption band corresponding to an intramolecular charge transfer (CT) transition can be observed. nih.govresearchgate.net For example, in a study of carbazole-based compounds, the maximum absorption (λmax) of a compound containing a carbazole-2-carbonitrile moiety was reported to be 362 nm. researchgate.net The photophysical properties, including absorption and emission wavelengths, are sensitive to the molecular structure and the solvent environment. nih.goviucr.org

The table below summarizes typical UV-Vis absorption data for carbazole derivatives.

| Compound Type | Absorption Maxima (λmax) (nm) | Transition Type |

| Carbazole Derivatives | Below 350 | π-π |

| Donor-Acceptor Systems | Around 400 | Intramolecular Charge Transfer (CT) |

| This compound containing compound | 362 | π-π and/or CT |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is an essential analytical tool for the verification of the molecular weight and purity of newly synthesized carbazole derivatives. High-Resolution Mass Spectrometry (HRMS) offers the additional advantage of providing the exact mass of a molecule with high precision, which allows for the determination of its elemental composition. frontiersin.orgresearchgate.net This technique is routinely used to confirm the successful synthesis of target compounds. acs.orgnih.gov

In the study of carbazole derivatives, HRMS is critical for confirming the identity of complex structures. For example, in the synthesis of vinyl-linked cyanocarbazole-based emitters, HRMS was used to validate the final products. acs.orgnih.gov The close agreement between the calculated and experimentally found mass-to-charge ratios (m/z) provides unambiguous evidence of the compound's identity.

Table 1: Representative High-Resolution Mass Spectrometry (HRMS) Data for this compound Derivatives

| Compound Name | Molecular Formula | Calculated m/z | Found m/z | Reference |

|---|---|---|---|---|

| (E)-7-(2-phenylvinyl)-9-(2-ethylhexyl)-9H-carbazole-2-carbonitrile | C₂₉H₃₀N₂ | 406.2409 [M]⁺ | 406.2401 | nih.gov |

| 1-Methyl-N'-(4-nitrobenzoyl)-9H-carbazole-2-carbohydrazide | C₂₁H₁₆N₄O₄ | 389.1244 [M+H]⁺ | 389.1241 | frontiersin.org |

| N-(tert-Butyl)-4-methyl-N'-(1-methyl-9H-carbazole-2-carbonyl)benzenesulfonohydrazide | C₂₅H₂₇N₃O₃S | 450.1836 [M+H]⁺ | 450.1836 | frontiersin.org |

This table showcases how HRMS confirms the elemental composition of various functionalized carbazole-2-carbonitrile derivatives by matching the experimentally determined mass to the calculated exact mass.

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. thieme-connect.de This technique provides crucial information on bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding and π-π stacking, which govern the material's bulk properties. tandfonline.comnih.goviucr.org For carbazole derivatives, understanding the crystal packing is vital for applications in organic electronics, as it influences charge transport pathways. iucr.org

Structural analysis of carbazole derivatives reveals that the core carbazole ring system is typically planar or nearly planar. nih.goviucr.orgiucr.org Substituents on the carbazole nucleus can induce significant changes in the molecular conformation and crystal packing. For instance, the dihedral angles between the carbazole plane and its substituents are key parameters determined by X-ray diffraction. iucr.orgiucr.org These studies have shown that even in the solid state, N-H···π interactions can be observed, leading to the formation of hydrogen-bonded chains. tandfonline.com

Table 2: Selected Crystallographic Data for Carbazole Derivatives

| Compound | Crystal System | Space Group | Key Dihedral Angles (°) | Reference |

|---|---|---|---|---|

| Ethyl 9-(benzenesulfonyl)-2-(4-fluoro-2-nitrophenyl)-6-methoxy-9H-carbazole-3-carboxylate | Triclinic | P-1 | Carbazole/Benzenesulfonyl: 79.7(2), Carbazole/Nitrophenyl: 66.1(2) | iucr.orgiucr.org |

| 12-(benzenesulfonyl)-12H-quinolino[4,3-b]carbazole | Triclinic | P-1 | Carbazole/Benzenesulfonyl: 88.2(2), Carbazole/Isoquinoline: 1.3(2) | iucr.orgiucr.org |

| Dimethyl 9H-carbazole-2,7-dicarboxylate | Monoclinic | C2/c | Carbazole/Ester Group 1: 8.12(6), Carbazole/Ester Group 2: 8.21(5) | nih.govresearchgate.net |

| 2-nitro-3-phenyl-9H-carbazole | Triclinic | P1 | - | iucr.orgiucr.org |

This table presents examples of crystallographic data for various carbazole derivatives, illustrating how X-ray crystallography elucidates their solid-state structure, including the spatial orientation of different molecular fragments.

Electrochemical Characterization Techniques

Electrochemical methods are pivotal for probing the electronic properties of carbazole-based materials, particularly their ability to accept or donate electrons. bohrium.com These techniques are essential for designing materials for applications such as organic light-emitting diodes (OLEDs), solar cells, and sensors. researchgate.netresearchgate.net

Cyclic voltammetry (CV) is a widely used electrochemical technique to investigate the redox behavior of chemical species. bohrium.comresearchgate.net By measuring the oxidation and reduction potentials of a compound, CV allows for the estimation of its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. researchgate.net This information is critical for assessing the suitability of a material for specific electronic device architectures and for predicting charge injection and transport properties. rsc.org

For carbazole derivatives, CV studies typically reveal one or more oxidation waves, corresponding to the formation of radical cations and dications. beilstein-journals.orgnih.gov The position of these waves is highly dependent on the nature and position of substituents on the carbazole ring. Electron-donating groups generally lower the oxidation potential, while electron-withdrawing groups, such as the carbonitrile group in this compound, are expected to increase it. The reversibility of the redox processes, also determined from CV, provides insight into the stability of the charged species. beilstein-journals.orgnih.gov

Table 3: Redox Potentials of Representative Carbazole Derivatives from Cyclic Voltammetry

| Compound | E_ox1 (V) | E_ox2 (V) | E_red (V) | Solvent/Electrolyte | Reference |

|---|---|---|---|---|---|

| Carbazole (Cz) | +1.1 | - | - | ACN / 0.1 M LiClO₄ | mdpi.com |

| 2-(9H-carbazol-9-yl)acetic acid (CzA) | +1.5 | - | - | ACN / 0.1 M LiClO₄ | mdpi.com |

| Compound 7a* | 0.55 (quasi-rev) | 0.84 (rev) | -1.86 (irrev) | DCM / Argon | beilstein-journals.orgnih.gov |

Compound 7a and 7b are novel multifunctional carbazole-based molecules. beilstein-journals.orgnih.gov Potentials are typically measured against a reference electrode like Ag/AgCl or SCE. iieta.org rev = reversible, quasi-rev = quasi-reversible, irrev = irreversible

Spectroelectrochemistry combines electrochemical and spectroscopic (typically UV-Vis-NIR) techniques to monitor the changes in a molecule's absorption spectrum as its oxidation state is varied electrochemically. itu.edu.tr This powerful in-situ method allows for the direct observation and characterization of transient species, such as radical cations and dications, that are generated at the electrode surface. acs.orgmdpi.com

In the context of carbazole research, spectroelectrochemistry provides detailed information about the electronic structure of the oxidized species. mdpi.comconicet.gov.ar For instance, upon oxidation of a carbazole derivative, new absorption bands often appear at longer wavelengths in the visible or near-infrared (NIR) region, which are characteristic of the radical cation. mdpi.com By correlating the appearance and disappearance of these bands with the applied potential, a more complete picture of the redox mechanism can be obtained. researchgate.netitu.edu.tr These studies are also crucial for understanding the behavior of electrochromic polymers based on carbazole, where a change in oxidation state leads to a change in color. mdpi.commdpi.com

Computational and Theoretical Investigations of 9h Carbazole 2 Carbonitrile

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. It is extensively used to investigate carbazole (B46965) derivatives.

DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in 9H-carbazole-2-carbonitrile, a process known as geometry optimization. For carbazole derivatives, the carbazole unit is generally found to be nearly planar. The introduction of the carbonitrile (-CN) group at the 2-position is not expected to significantly distort this planarity. The planarity of the carbazole core is crucial for effective π-conjugation, which in turn governs the electronic properties of the molecule.

| Parameter | Typical Value for Carbazole Core | Influence of 2-carbonitrile group |

|---|---|---|

| Dihedral Angle between Benzene (B151609) Rings | < 1° | Minimal change expected |

| C-N (pyrrole) bond length | ~1.38 Å | Slight modulation due to electronic effects |

| C≡N bond length | ~1.15 Å | Characteristic triple bond length |

Frontier Molecular Orbital (FMO) theory focuses on the HOMO and LUMO of a molecule, which are key to understanding its chemical reactivity and electronic properties. For this compound, the HOMO is typically localized on the electron-rich carbazole moiety, particularly the nitrogen atom and the fused benzene rings. In contrast, the LUMO is expected to be concentrated on the electron-deficient carbonitrile group and the adjacent part of the carbazole ring.

This spatial separation of HOMO and LUMO is a characteristic feature of donor-acceptor molecules and is crucial for their application in optoelectronics. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (Egap), is a critical parameter that determines the molecule's absorption and emission properties. In a study focusing on carbazole-2-carbonitrile (CCN) as an acceptor core, it was found that the LUMO is indeed located on the CCN core. This localization is essential for its function in materials for thermally activated delayed fluorescence (TADF). The HOMO-LUMO gap for carbazole derivatives can be tuned by introducing different substituents, but for this compound, it is expected to be in a range suitable for blue light emission.

| Molecule | HOMO (eV) | LUMO (eV) | Calculated ΔEST (eV) |

|---|---|---|---|

| 3CzCCN | -5.83 | -2.81 | 0.12 |

| 3MeCzCCN | -5.63 | -2.70 | 0.10 |

| 3PhCzCCN | -5.71 | -2.82 | 0.07 |

Data adapted from a study on TADF emitters where CCN is the acceptor core and different donor groups are attached at the 9-position. ΔEST is the singlet-triplet energy gap.

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for predicting the electronic absorption spectra (UV-Vis) of molecules. For this compound, TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. The predicted spectra for carbazole derivatives typically show strong absorptions in the UV region, corresponding to π-π* transitions within the carbazole core. The presence of the carbonitrile group can lead to additional charge-transfer bands at longer wavelengths.

DFT is also used to calculate vibrational frequencies, which can be compared with experimental infrared (IR) and Raman spectra. These calculations help in the assignment of vibrational modes to specific molecular motions, such as the stretching of the C≡N bond of the nitrile group, which has a characteristic frequency, and various C-H and C-C stretching and bending modes of the carbazole ring.

| Spectroscopic Property | Predicted Range/Value | Computational Method |

|---|---|---|

| UV-Vis λmax | ~280-350 nm | TD-DFT |

| C≡N Vibrational Frequency (IR/Raman) | ~2220-2240 cm⁻¹ | DFT (e.g., B3LYP/6-31G(d)) |

While DFT is highly accurate, it can be computationally expensive for very large systems or for exploring a vast conformational space. Molecular mechanics (MM) offers a faster, classical mechanics-based approach. It uses force fields—sets of parameters and equations that describe the potential energy of a molecule as a function of its atomic coordinates.

For a relatively rigid molecule like this compound, extensive conformational analysis might not be as critical as for molecules with many rotatable bonds. The primary conformational freedom would involve the orientation of any substituents, though in the case of the parent compound, this is not applicable. However, MM can be used to study intermolecular interactions in the solid state, which is important for understanding crystal packing and its effect on material properties. A conformational search using MM could confirm the planarity of the carbazole core as the lowest energy conformation. Specific force field parameters for the carbonitrile group on a carbazole ring would be necessary for accurate calculations. Publicly available literature does not provide specific molecular mechanics studies focused solely on the energetic conformation of this compound.

Computational Studies on Charge Transport and Photophysical Phenomena

Computational methods are vital for understanding and predicting the charge transport and photophysical properties of organic materials. For this compound, these studies can elucidate its potential as a component in electronic devices like organic light-emitting diodes (OLEDs).

Carbazole derivatives are well-known for their hole-transporting capabilities. Theoretical calculations can estimate the reorganization energy, which is the energy required for a molecule to adjust its geometry upon gaining or losing a charge. A low reorganization energy is desirable for efficient charge transport. The introduction of the electron-withdrawing carbonitrile group can also impart electron-transporting properties, making the molecule potentially bipolar, which is advantageous for balanced charge injection and recombination in OLEDs.

The photophysical properties, such as fluorescence and phosphorescence, are also investigated computationally. Studies on related molecules where carbazole-2-carbonitrile is used as an acceptor have shown its utility in designing materials with thermally activated delayed fluorescence (TADF). nih.govrsc.org These materials can harvest both singlet and triplet excitons for light emission, leading to high internal quantum efficiencies in OLEDs. nih.govrsc.org Theoretical calculations of the singlet-triplet energy gap (ΔEST) are crucial in this context, with a small gap being a prerequisite for efficient TADF.

Theoretical Approaches to Structure-Property Relationships in Carbazole-Carbonitriles

A key goal of computational studies is to establish clear structure-property relationships that can guide the rational design of new materials. For carbazole-carbonitriles, theoretical investigations focus on how the number and position of the carbonitrile groups, as well as the nature of substituents at other positions (especially the 9-position), affect the material's properties.

Key relationships that have been explored include:

Position of the Carbonitrile Group: The substitution pattern of the -CN group on the carbazole ring significantly impacts the electronic properties. For instance, substitution at the 2- or 3-position will have different effects on the HOMO/LUMO levels and the dipole moment compared to substitution at other positions.

Substitution at the 9-Position (Nitrogen Atom): Attaching different groups at the 9-position is a common strategy to modify the solubility, morphology, and electronic properties of carbazole derivatives. Theoretical studies can predict how different aryl or alkyl groups at this position will influence the HOMO-LUMO gap, charge transport characteristics, and intermolecular interactions.

Donor-Acceptor Architecture: By combining the electron-donating carbazole core with the electron-accepting carbonitrile group, a donor-acceptor (D-A) system is created. Theoretical models can explore how varying the strength of the donor and acceptor components, or introducing a π-conjugated bridge between them, can fine-tune the intramolecular charge transfer (ICT) character, which in turn governs the color and efficiency of light emission.

These theoretical insights are invaluable for the targeted synthesis of new carbazole-carbonitrile derivatives with optimized properties for specific applications in organic electronics.

Machine Learning Applications in Carbazole-Based Material Science

In the realm of carbazole-based materials, ML models are being developed to predict key performance-related parameters. Data-driven approaches allow researchers to navigate the complex relationships between molecular structure and material properties. researchgate.netresearchgate.net For instance, an ML-assisted approach was recently used to screen a large dataset of 592 carbazole-derived organic compounds to identify optimal donor materials for OPVs. nih.gov The model was trained to calculate the open-circuit voltage (Voc), a critical parameter for solar cell efficiency. nih.gov By analyzing the results, researchers could identify the top-performing donor structures, accelerating the design of new, more efficient polymers for organic solar cells. nih.gov

Active learning (AL), a subfield of machine learning, is particularly powerful for materials discovery. schrodinger.com An AL workflow combines physics-based simulations (like DFT) with machine learning models. The process starts with a small, initial training set of molecules for which properties are calculated using computationally expensive methods like DFT. An ML model is then trained on this data. schrodinger.com This model is used to rapidly predict the properties of a much larger pool of candidate molecules. The AL workflow then intelligently selects a small number of the most informative candidates for the next round of accurate DFT calculations. schrodinger.com This iterative process allows the model to "learn" the structure-property relationships much faster and more cost-effectively than by calculating the properties of every single molecule with high-level theory. schrodinger.comyoutube.com

A case study demonstrated the power of this approach by screening a pool of 9,000 molecules for hole-transporting materials in OLEDs. The AL workflow was able to screen the chemical space 18 times faster than a traditional approach using only quantum mechanical calculations. schrodinger.com

The typical pipeline for machine learning in materials discovery involves several key stages:

Data Curation: Assembling a large and diverse dataset of molecules with known properties. researchgate.net

Featurization: Converting the molecular structures into a numerical representation (descriptors) that an ML algorithm can understand. stfc.ac.uk

Model Training: Using the dataset and descriptors to train an ML model (e.g., Gaussian process, random forest, neural network) to learn the structure-property relationships. researchgate.netnih.gov

Prediction & Screening: Using the trained model to predict the properties of new, unexplored candidate molecules. completeaitraining.com

Experimental Validation: Synthesizing and testing the most promising candidates identified by the ML model to verify the predictions.

Applications of 9h Carbazole 2 Carbonitrile in Materials Science and Organic Electronics

Organic Light-Emitting Diodes (OLEDs)

The carbazole-benzonitrile framework is instrumental in developing high-performance materials for OLEDs. Its derivatives have been successfully utilized in various functional layers of the OLED stack, including as emitters, host materials, and hole-transporting layers, leading to devices with high efficiency and stability.

Emitter Materials (Fluorescent, Phosphorescent, Thermally Activated Delayed Fluorescence)

While carbazole (B46965) derivatives are foundational for various emitter types, the 9H-carbazole-2-carbonitrile structure has garnered the most significant attention in the realm of Thermally Activated Delayed Fluorescence (TADF) emitters.

The combination of carbazole as a donor and benzonitrile (B105546) as an acceptor in a single molecule creates a twisted intramolecular charge-transfer (TICT) state, which is crucial for achieving a small energy gap (ΔEST) between the lowest singlet (S₁) and triplet (T₁) excited states. This small gap allows for efficient reverse intersystem crossing (RISC) from triplet excitons back to singlet excitons, a process that enables TADF materials to theoretically achieve 100% internal quantum efficiency (IQE).

Numerous blue TADF emitters have been developed based on carbazole-benzonitrile (CzBN) derivatives. These materials are at the forefront of research aiming to create efficient and stable blue OLEDs, which have historically been a challenge. By modifying the number and position of carbazole donors on the benzonitrile acceptor core, researchers can fine-tune the material's photophysical properties. For instance, increasing the number of carbazole units can lead to a smaller ΔEST and enhanced device performance. An emitter designated as CN-P1, a carbazol-pyridine-carbonitrile derivative, demonstrated a small ΔEST of 0.04 eV and achieved a high external quantum efficiency (EQE) of 21.2% in a blue OLED. nih.gov Similarly, a device utilizing (2s,3r,4r,5s,6s)-2,4,6-tri(9H-carbazol-9-yl)-3,5-bis(3,6-diphenyl-9H-carbazol-9-yl)benzonitrile (3Cz2DPhCzBN) as the emitter achieved a high EQE of 20.9% with exceptional operational stability. rsc.org

Hole-Transporting Materials (HTMs)

The carbazole moiety is well-known for its excellent hole-transporting properties, stemming from its electron-rich nature. Consequently, materials incorporating the this compound structure often exhibit good hole mobility. While dedicated hole-transporting layers are crucial for efficient OLED operation, many carbazole-benzonitrile derivatives designed as hosts or emitters also possess inherent hole-transport capabilities, contributing to balanced charge transport within the emissive layer.

For example, bipolar host materials developed from carbazole-benzonitrile structures, such as 3-CzPB and 4-CzPB, demonstrate efficient hole and electron transport properties. researchgate.net This bipolar nature ensures that both holes injected from the anode and electrons injected from the cathode can reach the emissive layer, leading to a wide recombination zone and preventing charge accumulation at interfaces, which improves device efficiency and lifetime. The development of amorphous carbazole-based materials with high glass-transition temperatures (Tg) is also a key area of research, as it prevents morphological changes in the HTL caused by heating during device operation, thereby enhancing durability. rsc.orgrsc.org

Host Materials for Phosphorescent Emitters

The design of host materials for phosphorescent OLEDs (PHOLEDs) requires a high triplet energy (T₁) to ensure efficient energy transfer to the phosphorescent guest emitter and to confine the triplet excitons on the guest molecules. The carbazole-benzonitrile framework is an excellent candidate for designing such host materials.

By creating a rigid and twisted molecular structure, the triplet energy of the host can be kept high. The bipolar nature of carbazole-benzonitrile derivatives also ensures balanced charge flux to the emitting guest. Researchers have designed several host materials based on this concept.

For instance, two carbazole-benzonitrile derivatives, 2,6-bis(3-(9H-carbazol-9-yl)phenoxy)benzonitrile (3-CzPB) and 2,6-bis(4-(9H-carbazol-9-yl)phenoxy)benzonitrile (4-CzPB), were developed as universal bipolar hosts for blue PHOLEDs. The 3-CzPB host enabled a sky-blue PHOLED to achieve a maximum external quantum efficiency (EQEmax) of 26.1% and a deep-blue device to reach an EQEmax of 26.0%. researchgate.net Another host, 4-(9H-carbazol-9-yl)-3,5-diphenyl-2,6-difluoronitrile (CzPhFBN), was designed with a high triplet energy exceeding 3.0 eV. When used as a host for blue and green PHOLEDs, it yielded maximum EQEs of 11.1% and 13.1%, respectively. researchgate.net

Table 1: Performance of PHOLEDs Using Carbazole-Benzonitrile Host Materials

| Host Material | Dopant Emitter | Max. EQE (%) | Max. Current Eff. (cd A⁻¹) | Max. Power Eff. (lm W⁻¹) |

|---|---|---|---|---|

| 3-CzPB | Sky-Blue Phosphor | 26.1 | - | - |

| 3-CzPB | Deep-Blue Phosphor | 26.0 | - | - |

| CzPhFBN | FIrpic (Blue) | 11.1 | 19.7 | 12.1 |

| CzPhFBN | Ir(ppy)₃ (Green) | 13.1 | 43.6 | 28.6 |

Integration in Thermally Activated Delayed Fluorescence (TADF) Emitters

A significant breakthrough in materials design involves the use of carbazole-2-carbonitrile (CCN) as a rigid acceptor core. This core is formed by the fusion of carbazole and benzonitrile, creating a planar and rigid structure. When donor units, such as other carbazole derivatives, are attached to this CCN core, it results in donor-acceptor (D-A) type TADF emitters with unique and highly desirable properties.

The key advantage of the CCN-based emitters is their ability to produce deep-blue light with very narrow emission spectra. A narrow full-width at half-maximum (FWHM) is crucial for achieving high color purity in displays, aligning with next-generation standards like BT. 2020. Traditional D-A type TADF molecules often have broad emissions due to significant geometry changes between the ground and excited states. The rigidity of the CCN core suppresses these changes, leading to narrower emissions.

A study reported three deep-blue TADF emitters based on the CCN acceptor: 3CzCCN, 3MeCzCCN, and 3PhCzCCN. These emitters displayed deep-blue emissions with FWHMs of less than 50 nm in solution. OLEDs fabricated with these emitters achieved high maximum EQEs of up to 17.5%. nih.gov

Table 2: Performance of Deep-Blue TADF Emitters Based on the Carbazole-2-carbonitrile (CCN) Core

| Emitter | Emission Peak (nm in Toluene) | PLQY (%) | FWHM (nm in Toluene) | Max. EQE (%) |

|---|---|---|---|---|

| 3CzCCN | 439 | 85 | <50 | 17.5 |

| 3MeCzCCN | 457 | 78 | <50 | 14.9 |

| 3PhCzCCN | 454 | 82 | <50 | 15.6 |

Aggregation-Induced Emission (AIE) Characteristics in Carbazole-Nitrile Systems

Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules are induced to emit intensely upon aggregation in the solid state or in poor solvents. This is the opposite of the common aggregation-caused quenching (ACQ) effect. AIE is highly beneficial for OLEDs, where emitters are used in solid-thin films.

The donor-acceptor structure of carbazole-nitrile derivatives can be conducive to AIE. The intramolecular rotation of molecular components in solution can dissipate exciton energy through non-radiative pathways, quenching fluorescence. In the aggregated state, these intramolecular motions are restricted, which blocks the non-radiative decay channels and opens up the radiative pathway, thus "turning on" the fluorescence.

Research on carbazole derivatives has demonstrated this principle. For example, derivatives of carbazole and chloropyridine have been shown to exhibit both AIE enhancement and deep-blue delayed fluorescence. Another study on a carbazole-carborane system showed that while the molecule was non-emissive in solution due to intramolecular charge transfer and rotation, it became strongly fluorescent in the solid state due to restricted motion, a characteristic AIE behavior. These findings suggest the strong potential for designing AIE-active emitters based on the this compound framework, which could lead to highly efficient non-doped OLEDs.

Organic Photovoltaics (OPVs) and Solar Cells

In the field of organic photovoltaics, materials based on carbazole are widely used as electron donor components in the active layer of solar cells. The excellent hole-transporting capability and electron-donating strength of the carbazole unit make it suitable for creating materials that can efficiently generate and transport charge carriers upon absorbing light.

While the specific molecule this compound is more prominently featured in OLED research, the broader family of carbazole-nitrile derivatives has been explored for OPV applications. These materials are typically designed as donor-acceptor polymers or small molecules where the carbazole acts as the donor and a nitrile-containing group can contribute to the acceptor properties or modify the electronic energy levels.

For example, a carbazole-based donor polymer containing a cyanovinylene spacer, poly(2E,2′E)-3,3′-(9-hexyl-9H-carbazole-3,6-diyl)bis(2-(5-methylthiophen-2yl)acrylonitrile) (CN-PICTAN), was developed for use in bulk heterojunction solar cells. The presence of both carbazole and nitrile functionalities contributed to the material's electronic properties, and a device fabricated with this polymer achieved a power conversion efficiency of 1.73%. researchgate.net Furthermore, computational studies have been used to design and screen novel carbazole-based donor molecules, including those with nitrile acceptor groups, to predict their suitability for high-performance organic solar cells and as hole-transport materials in perovskite solar cells. Although the direct application of this compound in OPVs is not as extensively documented as its role in OLEDs, the fundamental properties of the carbazole-nitrile structure make it a promising platform for the future design of novel photovoltaic materials.

Table of Mentioned Compounds

| Abbreviation / Name | Full Chemical Name |

| 3-CzPB | 2,6-bis(3-(9H-carbazol-9-yl)phenoxy)benzonitrile |

| 4-CzPB | 2,6-bis(4-(9H-carbazol-9-yl)phenoxy)benzonitrile |

| 3Cz2DPhCzBN | (2s,3r,4r,5s,6s)-2,4,6-tri(9H-carbazol-9-yl)-3,5-bis(3,6-diphenyl-9H-carbazol-9-yl)benzonitrile |

| 3CzCCN | 9,9',9''-(nitrilotris(benzene-4,1-diyl))tris(9H-carbazole) derivative with CCN core |

| 3MeCzCCN | 3,6-dimethyl-9H-carbazole derivative with CCN core |

| 3PhCzCCN | 3,6-diphenyl-9H-carbazole derivative with CCN core |

| CCN | Carbazole-2-carbonitrile |

| CN-P1 | Carbazol-pyridine-carbonitrile derivative |

| CN-PICTAN | poly(2E,2′E)-3,3′-(9-hexyl-9H-carbazole-3,6-diyl)bis(2-(5-methylthiophen-2yl)acrylonitrile) |

| CzPhFBN | 4-(9H-carbazol-9-yl)-3,5-diphenyl-2,6-difluoronitrile |

| FIrpic | bis(4,6-(difluorophenyl)pyridinato-N,C2')picolinate |

| Ir(ppy)₃ | tris(2-phenylpyridine)iridium(III) |

Dye-Sensitized Solar Cells (DSSCs)

Carbazole derivatives are frequently employed as the electron-donor component in organic dyes for DSSCs due to their strong electron-donating ability, thermal stability, and capacity to facilitate efficient charge separation. The general architecture of these dyes often follows a donor-π-acceptor (D-π-A) structure, where the carbazole unit serves as the donor.

However, a specific, well-documented application of this compound as a primary sensitizer in the final configuration of a Dye-Sensitized Solar Cell is not prevalent in the current scientific literature. Its role is more established as a key synthetic intermediate or building block used to construct more complex, larger dye molecules. The presence of the nitrile group can be leveraged to tune the electronic energy levels (HOMO/LUMO) of the final dye molecule, which is a critical factor in optimizing the performance of DSSCs.

Perovskite Solar Cells (PSCs)

In the architecture of perovskite solar cells, carbazole-based compounds have been successfully utilized as hole-transporting materials (HTMs). These materials play a crucial role in efficiently extracting holes from the perovskite layer and transporting them to the electrode, while simultaneously blocking electrons, thereby minimizing charge recombination and enhancing device efficiency and stability.

While the carbazole framework is a promising candidate for designing effective HTMs, the direct use of the simple molecule this compound as a primary HTM in high-performance PSCs has not been widely reported. Research in this area tends to focus on larger, more complex molecules derived from the carbazole scaffold that are specifically engineered to have optimal energy level alignment with the perovskite layer, high hole mobility, and good film-forming properties.

Role in Bulk Heterojunction Cells

Bulk heterojunction (BHJ) solar cells rely on a blended active layer of electron-donor and electron-acceptor materials. Carbazole-containing polymers and small molecules are extensively investigated as electron-donor materials in BHJ devices due to their excellent hole-transporting characteristics.

The specific molecule this compound is not typically used as a standalone donor or acceptor component in BHJ active layers. Its significance again lies in its utility as a precursor. The donor-acceptor (D-A) nature inherent in the carbazole-nitrile structure makes it an excellent starting point for synthesizing conjugated polymers and small molecules where the electronic properties can be precisely controlled to maximize light absorption and charge separation in a BHJ blend.

Electron Transport Materials

The development of efficient electron transport materials (ETMs) is critical for balancing charge transport within organic electronic devices, particularly in Organic Light-Emitting Diodes (OLEDs). The electron-deficient nature of the nitrile (cyano) group suggests that carbazole-nitrile compounds could possess electron-transporting capabilities. The introduction of the cyano group onto the carbazole core lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy level, which can facilitate electron injection and transport. acs.org

Isomeric carbazole/1,3,5-triazine hybrid materials featuring a cyano-substituted carbazole have been developed as bipolar-transport host materials. In these systems, altering the position of the cyano group from the 3-position to the 4-position on the carbazole ring was found to fine-tune the HOMO and LUMO levels, demonstrating the critical role of the nitrile group in engineering materials with balanced charge transport for high-efficiency OLEDs. rsc.org

Donor Materials in Polymer Solar Cells

The carbazole unit is a well-established building block for electron-donating (p-type) conjugated polymers used in polymer solar cells. Its properties of high hole mobility and the ability to form stable, amorphous films are highly advantageous for this application.

While polymers based on the carbazole backbone are common, this compound itself is a small molecule and not a polymer. Its primary contribution to this field is as a monomeric unit. Through chemical reactions like the Heck coupling, bromo-derivatives of this compound can be linked with other molecules to create larger conjugated systems and polymers. These resulting materials incorporate the favorable donor properties of the carbazole with the electron-accepting influence of the nitrile, allowing for precise tuning of the polymer's band gap and energy levels to better match the solar spectrum and the corresponding acceptor material.

Organic Field-Effect Transistors (OFETs)

Organic Field-Effect Transistors (OFETs) are fundamental components of organic electronics, and their performance is highly dependent on the charge-carrier mobility of the organic semiconductor used in the active channel. Carbazole derivatives are known to exhibit good hole-transporting (p-type) characteristics, making them suitable for use in OFETs. The planar structure of the carbazole unit can facilitate intermolecular π–π stacking in the solid state, which is beneficial for efficient charge transport.

Despite the theoretical potential of the carbazole-nitrile structure for semiconductor applications, there is limited research demonstrating the use of this compound as the active channel material in OFETs. Its more significant role is as a foundational structure for creating more complex molecules where properties like molecular packing and charge mobility can be further optimized.

Chemical and Optical Sensors Based on Carbazole-Nitriles

The inherent fluorescence of the carbazole unit makes it a valuable component in the design of chemical and optical sensors. When combined with a nitrile group, the resulting intramolecular charge transfer (ICT) character can make the molecule's fluorescence properties highly sensitive to its local environment. This sensitivity can be exploited for sensing applications, where interaction with a specific analyte causes a measurable change in the fluorescence emission (e.g., intensity, color, or lifetime).

Carbazole-based derivatives have been successfully developed as "turn-on" fluorescent probes for detecting specific ions or molecules. For instance, a carbazole derivative was designed to act as a dual-functional chemosensor, capable of colorimetric detection of Co²⁺ and fluorescent sensing of Cu²⁺. researchgate.net In this system, the binding of the metal ion alters the electronic structure of the molecule, leading to a distinct optical response. Similarly, novel carbazole-based cyanine dyes have been synthesized to act as selective fluorescent probes for biological structures like G-quadruplexes, with fluorescence intensity increasing over 100-fold upon binding. nih.gov

These examples underscore the potential of the carbazole-nitrile framework as a platform for developing highly sensitive and selective chemical and optical sensors. The strong donor-acceptor nature of the molecule is key to achieving a pronounced change in optical properties upon interaction with the target analyte.

Data Tables

Table 1: Performance of a Bipolar Host Material Incorporating a Cyanocarbazole Moiety in OLEDs. Note: The data below is for an isomeric host material (o-3CN-TRZ) derived from a 3-cyanocarbazole structure, illustrating the application of the cyanocarbazole concept.

| Parameter | Value |

| Host Material | o-3CN-TRZ |

| HOMO Level | -5.80 eV |

| Triplet Energy (Et) | 2.79 eV |

| Fluorescence Peak | 450 nm |

| Application | Bipolar host for TADF OLEDs |

Data sourced from a study on cyanocarbazole-based bipolar host materials. rsc.org

Energy Storage Applications

The unique electronic and structural characteristics of carbazole derivatives, particularly this compound and its related compounds, have led to their investigation in the field of energy storage. The presence of the electron-withdrawing cyano group and the redox-active carbazole moiety makes these compounds promising candidates for applications in advanced battery and supercapacitor technologies. This section explores the emerging roles of this compound and its derivatives as redox shuttles in lithium-ion batteries and as active materials in supercapacitors.

Redox Shuttles in Lithium-Ion Batteries

Redox shuttles are chemical species added to the electrolyte of a lithium-ion battery to provide overcharge protection. During overcharge, the shuttle molecule is oxidized at the cathode, travels to the anode to be reduced, and then returns to the cathode, creating a cycle that dissipates excess energy as heat and prevents battery degradation. The effectiveness of a redox shuttle is largely determined by its redox potential, which should be slightly above the normal operating voltage of the cathode.

While direct studies on this compound as a redox shuttle are not extensively documented, research on its derivatives provides valuable insights into the potential of this class of compounds. The electrochemical properties of three donor-acceptor type deep-blue thermally activated delayed fluorescence (TADF) emitters based on a carbazole-2-carbonitrile (CCN) acceptor have been determined through cyclic voltammetry. The following table summarizes their key electrochemical data.

| Compound | Oxidation Potential (V vs. Fc/Fc+) | Reduction Potential (V vs. Fc/Fc+) | HOMO Level (eV) | LUMO Level (eV) |

|---|---|---|---|---|

| 3CzCCN | +1.00 | -2.14 | -5.80 | -2.66 |

| 3MeCzCCN | +0.87 | -2.18 | -5.67 | -2.62 |

| 3PhCzCCN | +0.84 | -2.11 | -5.64 | -2.69 |

The oxidation potentials of these carbazole-2-carbonitrile derivatives, ranging from +0.84 V to +1.00 V vs. Fc/Fc+, indicate their relative ease of losing an electron. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels are also critical in determining the electrochemical stability and redox behavior of these molecules. The data suggests that by modifying the donor groups attached to the carbazole-2-carbonitrile core, it is possible to tune the redox properties, which is a key requirement for designing effective redox shuttles for specific lithium-ion battery chemistries. Further research is necessary to evaluate the long-term stability and shuttle efficiency of these and other this compound derivatives within a battery environment.

Supercapacitors and Organic Electrode Materials

Supercapacitors, also known as ultracapacitors, are energy storage devices that bridge the gap between conventional capacitors and batteries. They offer high power density, rapid charge-discharge cycles, and long operational lifetimes. Organic electrode materials are of significant interest for supercapacitors due to their potential for high charge storage capacity, flexibility, and sustainability. Carbazole-based polymers, owing to their excellent redox activity and stability, have emerged as promising candidates for supercapacitor electrodes.